molecular formula C21H20N4O3 B7754111 2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7754111
M. Wt: 376.4 g/mol
InChI Key: ZYLAWPJODPZSNU-UHFFFAOYSA-N
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Description

2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the preparation might start with the synthesis of a pyrrole derivative, followed by its coupling with a quinazolinone precursor. The reaction conditions often include the use of organic solvents like ethanol or dimethylformamide (DMF), and catalysts such as triethylamine .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of high-efficiency catalytic systems and continuous flow reactors to maintain consistent reaction conditions. The use of dual catalysts, such as Co-NiO, has been reported to significantly shorten reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent like DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .

Scientific Research Applications

2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 2-(4-Methoxyphenyl)-1,3,4-thiadiazole

Uniqueness

Compared to these similar compounds, 2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one stands out due to its unique combination of a quinazolinone core with a pyrrole ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[5-amino-1-[2-(4-methoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-28-14-8-6-13(7-9-14)10-11-25-12-17(26)18(19(25)22)20-23-16-5-3-2-4-15(16)21(27)24-20/h2-9H,10-12,22H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLAWPJODPZSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCN2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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